

Rociletinib pharmacokinetics metabolites M502 M460

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Compound Focus: Rociletinib

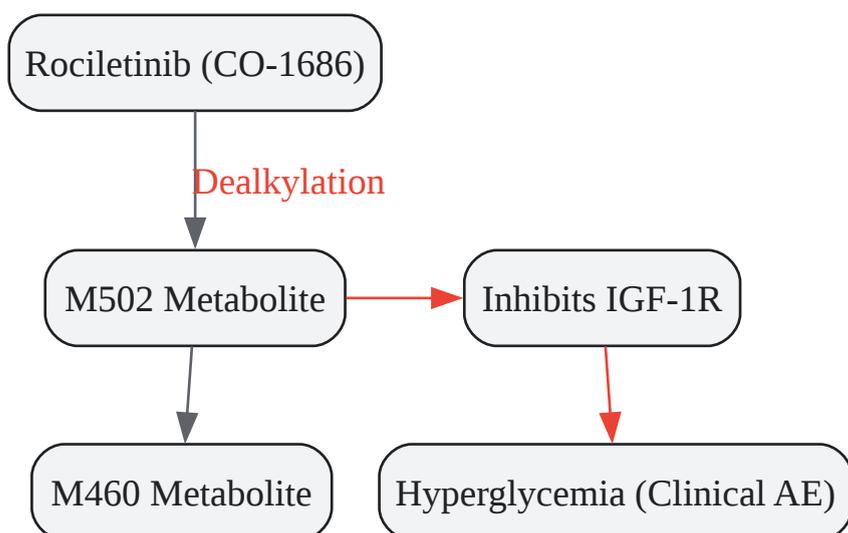
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Rociletinib Metabolites: M502 and M460

The key active metabolites of **rociletinib** are **M502** and **M460** [1]. The metabolic transformation involves the dealkylation of the parent compound, **rociletinib** (CO-1686), to form M502, which is subsequently metabolized into M460 [1]. The following diagram illustrates this relationship and the primary clinical consequence of the M502 metabolite.



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The metabolite **M502** is notably responsible for the mechanism-based adverse event of hyperglycemia, as it inhibits the insulin-like growth factor 1 receptor (IGF-1R) pathway [1]. This effect was reported to occur within the first three weeks of treatment [1].

Quantitative Data on Metabolites and Pharmacokinetics

The table below summarizes the available quantitative data on the activity of **rociletinib** and its key metabolites.

Compound / Parameter	Value / IC50	Context / Cell Line	Source
Rociletinib (Parent)	62 nM	Cellular pEGFR IC50 in NCI-1975 (L858R/T790M)	[1]
	187 nM	Cellular pEGFR IC50 in HCC827 (exon 19 deletion)	[1]
	211 nM	Cellular pEGFR IC50 in PC9 (exon 19 deletion)	[1]
M460 Metabolite	~2- to 5-fold less potent	Preclinical inhibitory activity vs. Rociletinib	[1]
M502 Metabolite	Causative agent for hyperglycemia	Inhibits IGF-1R pathway	[1]

The following table consolidates key clinical pharmacokinetic and safety observations from early-stage trials.

Clinical Aspect	Observation / Outcome	Study / Context
Formulation Bioavailability	Hydrobromic acid salt form developed to improve pharmacokinetic profile over free-base form.	TIGER-X Trial [1]

Clinical Aspect	Observation / Outcome	Study / Context
Dosing	Most consistently effective dose was 900 mg twice daily (free-base). Recommended Phase II dose was 500 mg or 625 mg twice daily (HBr salt).	TIGER-X Trial [2] [3]
Hyperglycemia Management	Managed with dose reduction or oral hypoglycemic agents; did not typically require treatment discontinuation.	TIGER-X Trial [1]

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References

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